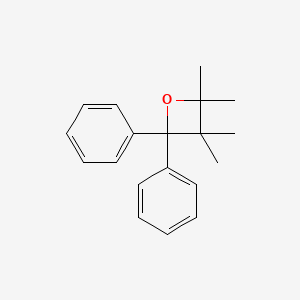

2,2,3,3-Tetramethyl-4,4-diphenyloxetane

Description

2,2,3,3-Tetramethyl-4,4-diphenyloxetane is a substituted oxetane derivative featuring a four-membered oxygen-containing ring. The molecule is characterized by:

- Tetramethyl substitution at the 2,2,3,3 positions, which enhances steric bulk and influences conformational stability.

Oxetanes are known for their ring strain, which can modulate reactivity and pharmacokinetic properties in pharmaceutical applications. The combination of methyl and phenyl substituents in this compound suggests a balance between lipophilicity and structural rigidity.

Properties

CAS No. |

42245-06-7 |

|---|---|

Molecular Formula |

C19H22O |

Molecular Weight |

266.4 g/mol |

IUPAC Name |

2,2,3,3-tetramethyl-4,4-diphenyloxetane |

InChI |

InChI=1S/C19H22O/c1-17(2)18(3,4)20-19(17,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3 |

InChI Key |

GUSCFAMEAFSBIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OC1(C2=CC=CC=C2)C3=CC=CC=C3)(C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

A. Sigma-1 Receptor Ligands (Pyrazolo[3,4-d]pyrimidines)

highlights pyrazolo[3,4-d]pyrimidine derivatives with substituents such as adamantyl, noradamantyl, and cyclohexyl groups. Key comparisons include:

- Binding Affinity (Ki Values):

| Compound ID | Substituent | Ki (nM) | Selectivity | |

|---|---|---|---|---|

| 10a | tert-Butyl | 9 | 3.2 | |

| 10b | Adamantyl | 9 | 11.7 | |

| 10h | 2,2,3,3-Tetramethyl | 4.7 | — |

The tetramethyl-diphenyloxetane derivative (10h) exhibits a lower Ki value (4.7 nM), suggesting higher sigma-1 receptor binding affinity compared to tert-butyl (10a) or adamantyl (10b) analogues. The diphenyl groups may enhance receptor interactions through aromatic stacking.

B. Agrochemical Derivatives (Fenpropathrin)

Fenpropathrin (A-Cyano-3-phenoxybenzyl 2,2,3,3-tetramethyl-1-cyclopropanecarboxylate) shares a tetramethyl-cyclopropane moiety . Key differences:

C. Industrial Compounds (4,4'-Diisocyanates and Esters)

- Methylenediphenyl 4,4'-Diisocyanate () features diphenyl groups but lacks the oxetane ring. Its reactivity in polymer synthesis contrasts with the oxetane’s stability in drug design .

- 2,2,3,3-Tetramethylcyclopropanecarboxylic Acid Butyl Ester () shares tetramethyl substitution but is tailored for textile applications, emphasizing functional group versatility .

Key Research Findings

- Pharmacological Superiority: The tetramethyl-diphenyloxetane derivative (10h) outperforms adamantyl and cyclohexyl analogues in sigma-1 binding, likely due to enhanced steric and aromatic interactions .

- Synthetic Challenges: Introducing tetramethyl groups on oxetane requires precise steric control, unlike cyclopropane derivatives synthesized via ring-closing metathesis .

- Industrial Relevance: Diphenyl-substituted compounds (e.g., diisocyanates) prioritize reactivity for polymers, whereas the oxetane derivative prioritizes target selectivity in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.